molecular formula C15H11BrCl2N2OS B2691019 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide CAS No. 219917-23-4

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide

Cat. No. B2691019
M. Wt: 418.13
InChI Key: IROMPQWRFOZQPW-UHFFFAOYSA-N
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Description

The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamine with an aromatic aldehyde . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are complex and can involve various functional groups. The presence of electron-donating groups at the para position can have more activating influence on antitubercular activity as compared to ortho- and meta-positions of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using IR and NMR spectroscopy . For example, the IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom) .

Scientific Research Applications

Palladium-Catalyzed Synthesis

A study by Veltri et al. (2016) in the Asian Journal of Organic Chemistry explores the reactivity of 2-(prop-2-ynylthio)-1 H-benzo[d]imidazoles and their corresponding hydrobromide salts under palladium-catalyzed oxidative aminocarbonylation conditions. This process selectively converts these compounds into functionalized benzimidazothiazoles, useful in various chemical syntheses (Veltri et al., 2016).

Antimycotic Activity

Raga et al. (1992) in Arzneimittel-Forschung synthesized a series of compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds exhibited promising antimycotic activity, indicating potential applications in antifungal therapies (Raga et al., 1992).

Antiproliferative Activity Against Cancer Cells

Haridevamuthu et al. (2023) in Molecules investigated hydroxyl-containing analogs of benzo[b]thiophene for their selectivity towards laryngeal cancer cells. This study implies potential applications of similar compounds, like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide, in cancer research (Haridevamuthu et al., 2023).

Synthesis and Antimicrobial Activity

Reddy and Reddy (2010) in the Chemical & Pharmaceutical Bulletin synthesized novel compounds related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide. These compounds demonstrated significant antibacterial and antifungal activity, suggesting their potential use in antimicrobial treatments (Reddy & Reddy, 2010).

Future Directions

The future directions for research into benzimidazole derivatives could include further investigation into their mechanism of action and potential applications in medicine. Given their broad range of biological activities, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROMPQWRFOZQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide

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